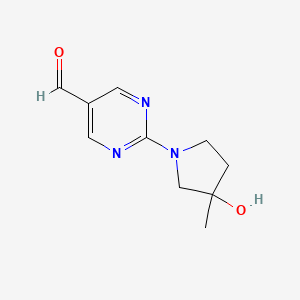

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Description

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a pyrrolidine ring substituted with hydroxyl and methyl groups at the 3-position. The aldehyde group at the 5-position of the pyrimidine ring enables reactivity in nucleophilic additions, while the pyrrolidine moiety introduces stereochemical complexity and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(3-hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H13N3O2/c1-10(15)2-3-13(7-10)9-11-4-8(6-14)5-12-9/h4-6,15H,2-3,7H2,1H3 |

InChI Key |

XXOGGHHERBECAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C1)C2=NC=C(C=N2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific catalytic conditions . For instance, the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The carbaldehyde group at position 5 of the pyrimidine ring undergoes typical aldehyde reactions:

Nucleophilic Addition Reactions

-

Schiff Base Formation : Reacts with primary amines (e.g., benzylamine) to form imines under mild conditions (room temperature, ethanol solvent). This reaction is foundational for generating intermediates in drug discovery .

-

Reductive Amination : The aldehyde participates in reductive amination with amines using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM), yielding secondary amines .

| Reaction Type | Conditions | Yield | Application Example |

|---|---|---|---|

| Schiff Base Formation | Ethanol, RT, 12h | 70–85% | Intermediate for PI3K inhibitors |

| Reductive Amination | DCM, NaBH(OAc)₃, 0°C to RT, 6h | 63–84% | Amine-functionalized derivatives |

Heterocyclic Ring Modifications

The pyrimidine ring and pyrrolidine substituent enable further functionalization:

Cross-Coupling Reactions

-

Buchwald–Hartwig Amination : The chlorine atom (if present at position 5) can be displaced by amines using palladium catalysts, though this requires prior substitution of the aldehyde group .

-

Nucleophilic Substitution : The pyrrolidine nitrogen may act as a leaving group under acidic conditions, enabling ring-opening or substitution reactions.

Hydrogenation

-

The pyrimidine ring can undergo partial hydrogenation using Pd/C or Raney Ni catalysts, though this is less common due to the stability of the aromatic system.

Oxidation

-

The aldehyde group can be oxidized to a carboxylic acid using Dess–Martin periodinane (DMP) in dichloromethane, yielding pyrimidine-5-carboxylic acid derivatives .

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde | DMP, DCM, RT | Pyrimidine-5-carboxylic acid derivative | 46% |

Protection/Deprotection

-

The aldehyde is often protected as an acetal (e.g., using ethylene glycol) during multi-step syntheses to prevent unwanted side reactions .

Bioconjugation

The aldehyde group facilitates site-specific bioconjugation with proteins or peptides through oxime or hydrazone linkages.

Reaction Optimization Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for nucleophilic additions .

-

Catalysts : Palladium-based catalysts improve cross-coupling efficiency, while Lewis acids (e.g., ZnCl₂) accelerate imine formation .

-

Temperature Control : Low temperatures (0–5°C) are critical for minimizing aldehyde oxidation during sensitive reactions .

Scientific Research Applications

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

a. 2-(Methylthio)pyrimidine-5-carbaldehyde Derivatives

- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (): Used in synthesizing pyridopyrimidinones via reactions with esters. The methylthio group enhances electron-withdrawing effects, facilitating nucleophilic substitutions. However, its purification is challenging due to poor solubility, requiring recrystallization from DMF (62% yield) .

- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (): Employed in solid-phase synthesis of pyrrolopyrimidines. Dichloro substituents increase reactivity, enabling efficient cyclization with dipeptoids. Yields ranged from 26% to 40% in library synthesis .

b. 2-Alkynylpyrimidine-5-carbaldehyde Derivatives

- 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde (): Used in asymmetric autocatalysis. The silylethynyl group stabilizes prochirality, enabling high enantioselectivity in alkanol formation. Crystallization from cumene/ethyl acetate yields well-defined crystals for X-ray analysis .

Functional Group Comparisons

a. Aldehyde vs. Carboxylate Esters

- Methyl 2-(glucopyranosyl)pyrimidine-5-carboxylate (): The carboxylate ester replaces the aldehyde, reducing electrophilicity but enhancing stability. This modification is critical for glycosylation studies, with yields averaging 80% purity .

Key Difference : The aldehyde in the target compound enables enantioselective additions (e.g., with diisopropylzinc), which are less feasible with carboxylate esters .

b. Hydroxyl-Containing Derivatives

- 6-[(3-Hydroxy-2-hydroxymethyl)propyl]pyrimidinediones (): These compounds feature multiple hydroxyl groups, increasing hydrophilicity. However, their synthesis requires protection/deprotection steps due to hydroxyl reactivity .

Key Difference : The 3-hydroxy-3-methylpyrrolidine group in the target compound provides a rigid, chiral environment, enhancing stereochemical control in catalysis compared to flexible hydroxylated side chains .

Reactivity in Asymmetric Catalysis

The target compound shares a pyrimidine-5-carbaldehyde core with autocatalytic systems (). However, its pyrrolidine substituent distinguishes it:

- Enantioselective Additions: In the presence of diisopropylzinc, pyrimidine-5-carbaldehydes form chiral alkanols. For example, (S)-1-phenethyl alcohol initiates the formation of (S)-pyrimidyl alkanol with >99% ee .

- Amplification of Chirality: The target compound’s hydroxyl-pyrrolidine may act as an internal chiral director, reducing reliance on external initiators like amino acids or isotopomers .

Data Tables

Table 2: Enantioselectivity in Catalysis

Research Findings and Implications

- Synthetic Flexibility : The target compound’s pyrrolidine moiety offers advantages in solubility and stereocontrol over methylthio or dichloro derivatives, though yields remain unreported in available literature .

- Catalytic Superiority: Compared to silylethynyl or glucopyranosyl analogs, the hydroxyl-pyrrolidine group may enable novel reaction pathways in asymmetric synthesis, warranting further mechanistic studies .

- Biological Relevance : Pyrrolopyrimidine scaffolds (e.g., ) are established peptidomimetics, suggesting the target compound could mimic α-helical structures in drug design .

Biological Activity

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential, drawing from diverse sources and research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

Research indicates that compounds similar to 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde may act as inhibitors of various kinases, including tropomyosin-related kinases (Trk) and Janus kinases (JAK). These kinases are crucial in signaling pathways associated with cancer and pain sensation. The inhibition of these pathways can lead to therapeutic effects in treating conditions such as cancer and chronic pain .

Biological Activity

The biological activity of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be summarized as follows:

Anticancer Properties

Studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde have shown efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxicity . The compound's ability to inhibit cell proliferation is primarily attributed to its interaction with specific kinase targets.

Inhibition of Kinase Activity

The compound has been linked to the inhibition of Trk receptors, which play a vital role in tumor growth and survival signaling. Inhibitors targeting Trk receptors have been explored for their potential in treating tumors associated with neurotrophins . Additionally, the compound may also exhibit activity against JAK kinases, which are involved in inflammatory responses and hematopoiesis .

Data Table: Biological Activity Summary

| Activity | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 0.5 - 10 | Inhibition of proliferation |

| Trk receptor inhibition | TrkA, TrkB | 0.1 - 1 | Reduced tumor growth |

| JAK inhibition | JAK1, JAK2 | 0.5 - 5 | Anti-inflammatory effects |

Case Study 1: Antitumor Efficacy

In a study examining the effects of pyrimidine derivatives on lung cancer cell lines, it was found that compounds similar to 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde significantly reduced cell viability in A549 cells, with an IC50 value of approximately 2 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Pain Management

Another study evaluated the analgesic potential of pyrimidine derivatives in animal models. The results indicated that administration of these compounds led to a significant reduction in pain response compared to control groups, suggesting their utility as novel analgesics targeting the Trk signaling pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling a substituted pyrrolidine with a pyrimidine-carbaldehyde precursor. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as demonstrated for structurally similar pyrimidine derivatives) can enhance reaction efficiency by reducing side reactions and improving regioselectivity . Optimization strategies include:

- Temperature control (e.g., 60–80°C for coupling reactions).

- Solvent selection (polar aprotic solvents like DMF or acetonitrile).

- Monitoring via HPLC or LC-MS to track intermediate formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the aldehyde proton (~9.8–10.2 ppm in ¹H NMR) and pyrrolidine hydroxyl group (broad peak at ~1.5–2.5 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula (C₁₀H₁₃N₃O₂).

- HPLC with UV detection : Assess purity (>95%) using a C18 column and gradient elution (water:acetonitrile with 0.1% TFA) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation and hydration. Stabilization strategies include:

- Storage at –20°C under inert gas (argon or nitrogen).

- Use of stabilizers (e.g., 1% BHT) in solution phases.

- Regular stability testing via TLC or HPLC to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from differences in:

- Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%).

- Structural analogs : Compare with derivatives like 2-(trifluoromethyl)pyrimidine-5-carbaldehyde (CAS 304693-66-1), where trifluoromethyl groups alter electronic properties and binding affinity .

- Statistical validation : Replicate experiments across multiple labs using standardized protocols.

Q. What computational approaches are suitable for predicting the binding mode of this compound to kinase targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (tools: GROMACS, AMBER).

- QSAR modeling : Correlate substituent effects (e.g., hydroxyl vs. methyl groups) with inhibitory activity using datasets from analogs like 5-amino-2-methylpyrimidine-4-carbaldehyde .

Q. How can researchers design derivatives to improve solubility without compromising target affinity?

- Methodological Answer :

- Substituent modification : Introduce polar groups (e.g., –OH, –NH₂) on the pyrrolidine ring while retaining the pyrimidine-aldehyde scaffold.

- Prodrug strategies : Mask the aldehyde as an acetal or imine to enhance bioavailability.

- LogP optimization : Balance hydrophilicity (targeted LogP <2) using calculated parameters (e.g., via MarvinSketch) and validate with shake-flask experiments .

Q. What catalytic mechanisms explain the role of Fe₂O₃@SiO₂/In₂O₃ in synthesizing structurally related pyrimidine derivatives?

- Methodological Answer : The catalyst facilitates:

- Acid-base interactions : In₂O₃ activates carbonyl groups via Lewis acid sites.

- Redox cycling : Fe₂O₃ promotes electron transfer during coupling reactions.

- Surface area effects : SiO₂ support increases active site accessibility.

- Validation via TEM and XPS can confirm catalyst integrity post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.